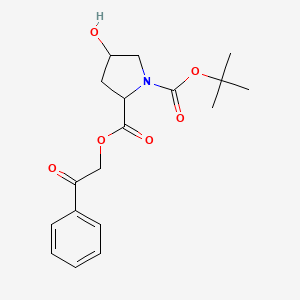
(3,4-dimethoxyphenyl)(4-ethylbenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxyphenyl)(4-ethylbenzyl)amine, also known as DOET, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of the phenethylamine family and is structurally similar to other psychoactive compounds such as mescaline and MDMA. DOET was first synthesized in the 1960s and has been used in scientific research to study its effects on the central nervous system.
作用機序
The exact mechanism of action of (3,4-dimethoxyphenyl)(4-ethylbenzyl)amine is not fully understood. However, it is believed to act as a serotonin and dopamine agonist, which may contribute to its psychoactive effects. (3,4-dimethoxyphenyl)(4-ethylbenzyl)amine has also been shown to have affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and physiological effects:
(3,4-dimethoxyphenyl)(4-ethylbenzyl)amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. (3,4-dimethoxyphenyl)(4-ethylbenzyl)amine has also been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its psychoactive effects.
実験室実験の利点と制限
(3,4-dimethoxyphenyl)(4-ethylbenzyl)amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a known chemical structure. It has also been shown to have psychoactive effects, which makes it useful for studying the effects of psychoactive compounds on the central nervous system. However, (3,4-dimethoxyphenyl)(4-ethylbenzyl)amine also has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential health risks, including cardiovascular effects and the potential for addiction.
将来の方向性
There are several future directions for research on (3,4-dimethoxyphenyl)(4-ethylbenzyl)amine. One area of interest is in investigating its potential therapeutic applications in the treatment of depression and anxiety disorders. Another area of interest is in further understanding its mechanism of action and its effects on the central nervous system. Additionally, research could be conducted to investigate its potential as a tool for studying the effects of psychoactive compounds on the brain.
合成法
(3,4-dimethoxyphenyl)(4-ethylbenzyl)amine can be synthesized using various methods, including the Leuckart-Wallach reaction and reductive amination. The Leuckart-Wallach reaction involves the reaction of 3,4-dimethoxyphenylacetone with formamide and hydrochloric acid to produce (3,4-dimethoxyphenyl)(4-ethylbenzyl)amine. Reductive amination involves the reaction of 3,4-dimethoxyphenylacetone with ammonium acetate and sodium cyanoborohydride to produce (3,4-dimethoxyphenyl)(4-ethylbenzyl)amine.
科学的研究の応用
(3,4-dimethoxyphenyl)(4-ethylbenzyl)amine has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive effects, including hallucinations, altered mood, and changes in perception. (3,4-dimethoxyphenyl)(4-ethylbenzyl)amine has also been used in studies to investigate its potential therapeutic applications in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-13-5-7-14(8-6-13)12-18-15-9-10-16(19-2)17(11-15)20-3/h5-11,18H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGSHIXHCNIWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5157989.png)

![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5157995.png)
![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)
![bis[4'-propyl-1,1'-bi(cyclohexyl)-4-yl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5158007.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide](/img/structure/B5158011.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5158017.png)
![5-[(5-iodo-2-furyl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5158027.png)

![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158043.png)
![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)

![6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)